Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1407532-82-4
VCID: VC2950612
InChI: InChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3
SMILES: CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C
Molecular Formula: C14H21N3O2
Molecular Weight: 263.34 g/mol

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate

CAS No.: 1407532-82-4

Cat. No.: VC2950612

Molecular Formula: C14H21N3O2

Molecular Weight: 263.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate - 1407532-82-4

Specification

CAS No. 1407532-82-4
Molecular Formula C14H21N3O2
Molecular Weight 263.34 g/mol
IUPAC Name ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate
Standard InChI InChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3
Standard InChI Key CWQIPXOVFSXMFR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C
Canonical SMILES CCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C

Introduction

Chemical Identity and Basic Properties

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate is identified by multiple registry numbers and characterized by specific physicochemical properties that define its behavior in laboratory and industrial applications.

Registry Information

IdentifierValue
CAS Number174269-41-1, 1407532-82-4
PubChem CID71300227
EC Number939-102-3
MDL NumberMFCD22573525
InChI KeyCWQIPXOVFSXMFR-UHFFFAOYSA-N

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₁N₃O₂
Molecular Weight263.34 g/mol
Melting Point62-64°C
Physical StateSolid
SMILESCCOC(=O)C1=NC=C(C=C1)CN2CCN(CC2)C
InChIInChI=1S/C14H21N3O2/c1-3-19-14(18)13-5-4-12(10-15-13)11-17-8-6-16(2)7-9-17/h4-5,10H,3,6-9,11H2,1-2H3

Structural Characteristics

The molecular architecture of ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate contributes significantly to its chemical reactivity and potential applications in various fields.

Core Structure

The compound features a pyridine ring as its primary structural element. This six-membered heterocyclic aromatic ring contains one nitrogen atom at position 1, contributing to the molecule's basic character and potential for hydrogen bonding interactions . The pyridine ring serves as the scaffold to which other functional groups are attached, providing a planar, aromatic foundation for the molecule.

Functional Groups

Several key functional groups contribute to the chemical behavior of this compound:

  • Ethyl Carboxylate Group: Located at the 2-position of the pyridine ring, this ester functionality (COOC₂H₅) can undergo various transformations including hydrolysis, transesterification, and reduction .

  • Methylene Bridge: A -CH₂- group at the 5-position of the pyridine connects the heterocyclic core to the piperazine moiety, providing conformational flexibility to the molecule .

  • 4-Methylpiperazine: This six-membered heterocyclic ring contains two nitrogen atoms at positions 1 and 4, with a methyl group attached to the nitrogen at position 4. The piperazine contributes significantly to the molecule's basicity and potential for hydrogen bonding interactions .

Applications and Uses

Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate has several potential applications, primarily in pharmaceutical research and organic synthesis.

Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activity. Compounds containing the methylpiperazine moiety have been widely used in medicinal chemistry, particularly in the development of:

  • Central nervous system agents

  • Anticancer compounds

  • Antimicrobial agents

  • Receptor modulators

Similar structural motifs appear in compounds being investigated as AMP-activated protein kinase (AMPK) activators, which have potential applications in the treatment of metabolic disorders and certain cancers .

Building Blocks in Organic Synthesis

The presence of multiple functional groups makes ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate a versatile building block for synthetic chemists. The ester group provides a handle for further transformations, while the piperazine nitrogen offers opportunities for additional functionalization .

Structure-Activity Relationship Studies

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate.

Piperazine-Containing Pyridine Derivatives

A notable structural analog is 5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS: 1180132-17-5), which differs in having an amino group at the 2-position instead of an ethyl carboxylate group, and an ethyl substituent on the piperazine instead of a methyl group . This compound has been identified as an intermediate in the synthesis of abemaciclib, a CDK4/6 inhibitor used in cancer treatment .

Pyrazine Analogs

N-[5-[(4-ethylpiperazin-1-yl)methyl]pyrazin-2-yl] derivatives represent another class of related compounds where the pyridine ring is replaced by a pyrazine ring. These compounds have been investigated for their potential biological activities, particularly in pharmaceutical research .

Structure-Activity Relationships

Research on similar compounds suggests that modifications to the:

  • Pyridine/pyrazine core

  • Substituent at position 2

  • Alkyl group on the piperazine

  • Linker between the heterocycles

can significantly impact physicochemical properties and biological activities, offering avenues for fine-tuning molecular behavior in drug development .

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